molecular formula C6H10O4 B1598174 Methyl 2-hydroxy-2-methyl-3-oxobutyrate CAS No. 72450-34-1

Methyl 2-hydroxy-2-methyl-3-oxobutyrate

Cat. No. B1598174
CAS RN: 72450-34-1
M. Wt: 146.14 g/mol
InChI Key: LNOXHAVSBXMUOI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-methyl-3-oxobutyrate is a chemical compound with the linear formula CH3COC(OH)(CH3)CO2CH3 . It has a molecular weight of 146.14 . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutyrate can be achieved from methyl 2-methylacetoacetate .


Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxy-2-methyl-3-oxobutyrate is represented by the SMILES string COC(=O)C©(O)C©=O .


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-2-methyl-3-oxobutyrate is a liquid at room temperature . It has a refractive index of 1.431 (lit.) . The boiling point is 74-76 °C at 15 mmHg (lit.) , and the density is 1.124 g/mL at 25 °C (lit.) .

Scientific Research Applications

Asymmetric Hydrogenation

  • The hydrogenation of methyl 2-methyl-3-oxobutyrate to methyl 3-hydroxy-2-methylbutyrate using asymmetrically modified nickel catalysts demonstrates significant stereochemical implications. This process is crucial in the production of optically active compounds, which are vital in various fields including pharmaceuticals (Tai, Watanabe, & Harada, 1979).

Microbiological Reduction

  • Microorganisms, especially yeasts, are used for the microbiological asymmetric reduction of methyl 2-methyl-3-oxobutyrate. This process results in the production of optically active α-methyl β-hydroxy esters, which are significant in synthesizing complex organic molecules (Akita, Furuichi, Koshiji, Horikoshi, & Ōishi, 1983).

Organocatalytic Synthesis

  • Organocatalytic methods utilize methyl 2-methyl-3-oxobutyrate for the synthesis of various organic compounds like 4-(hydroxyalkyl)-gamma-butyrolactones. These compounds are integral in creating complex molecular structures with high stereochemical control (Hajra & Giri, 2008).

Intermediates in Chemical Reactions

  • Methyl 2-methyl-3-oxobutyrate serves as a key intermediate in multiple chemical reactions, including the synthesis of complex organic structures such as 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. Understanding these reaction mechanisms is crucial for the advancement of organic chemistry (Victory, Sempere, Borrell, & Crespo, 1989).

Role in Amino Acid Biosynthesis

  • The compound plays a role in the biosynthesis of branched-chain amino acids, as evidenced by its involvement in the function of enzymes like branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase. This aspect is significant in understanding cellular metabolism and enzymatic pathways (Paxton, Scisłowski, Davis, & Harris, 1986).

Enzyme Studies

  • Methyl 2-methyl-3-oxobutyrate is used in the purification and characterization of enzymes like benzyl 2-methyl-3-hydroxybutyrate dehydrogenase from yeast. Such studies are critical for understanding enzyme mechanisms and applications in biocatalysis (Furuichi, Akita, Matsukura, Ōishi, & Horikoshi, 1985).

Biocatalytic Conversion

  • In biotechnology, methyl 2-methyl-3-oxobutyrate is used as a substrate for biocatalytic processes. For instance, its conversion to 2-oxobutyrate by whole cells of bacteria like Pseudomonas stutzeri is an efficient method relevant in the chemical and drug industries (Gao, Zhang, Lv, Li, Ma, Hu, & Xu, 2010).

Safety And Hazards

Methyl 2-hydroxy-2-methyl-3-oxobutyrate is classified as a combustible liquid . The flash point is 185.0 °F (85 °C) in a closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

methyl 2-hydroxy-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)6(2,9)5(8)10-3/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOXHAVSBXMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394945
Record name Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-methyl-3-oxobutyrate

CAS RN

72450-34-1
Record name Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Ott, JE Germond, M Baumgartner… - Journal of Agricultural …, 1999 - ACS Publications
… 2-Acetolactate was synthesized from methyl-2-hydroxy-2-methyl-3-oxobutyrate according to Krampitz's method (Krampitz, 1948). The compound was stored at −20 C prior to use. At …
Number of citations: 145 pubs.acs.org
S Tadrowski, MM Pedroso, V Sieber… - … A European Journal, 2016 - Wiley Online Library
… Materials: AL was prepared by alkaline hydrolysis of methyl 2-hydroxy-2-methyl-3-oxobutyrate.21All other chemicals were purchased from Sigma unless stated otherwise. …
T Shimosaka, H Tomita, H Atomi - Journal of Bacteriology, 2016 - Am Soc Microbiol
Regulation of coenzyme A (CoA) biosynthesis in bacteria and eukaryotes occurs through feedback inhibition targeting type I and type II pantothenate kinase (PanK), respectively. In …
Number of citations: 12 journals.asm.org
L Parsons, N Bonander, E Eisenstein, M Gilson… - Biochemistry, 2003 - ACS Publications
HI0719 belongs to a large family of highly conserved proteins with no definitive molecular function and is found in organisms ranging from bacteria to humans. We describe the NMR …
Number of citations: 70 pubs.acs.org
SH Hwang, SJ Choi, YS Hwang… - Korean Journal of …, 2013 - koreascience.kr
The essential oils of stems, roots, fruits and leaves of Lindera obtusiloba BL. were collected in the winter and summer extracted by simultaneous distillation extraction (SDE) apparatus …
Number of citations: 12 koreascience.kr
N Jamonnak - 2006 - rave.ohiolink.edu
… Acetolactate (1 M) was prepared by adding 92 μl of 2.22 M NaOH into 25.85 μl of 7.7 M methyl-2-hydroxy-2-methyl-3-oxobutyrate (MHMOB). The initial yellow color of this 2 layers …
Number of citations: 1 rave.ohiolink.edu
LM Parsons - 2003 - search.proquest.com
Within the last eight years the genomes of many organisms, including humans, have been sequenced. Thousands of new hypothetical proteins whose functions are unknown have …
Number of citations: 1 search.proquest.com
AR Deshpande - 2016 - search.proquest.com
The two acireductone dioxygenase (ARD) isozymes from the methionine salvage pathway of Klebsiella oxytoca are the only known pair of naturally occurring metalloenzymes with …
Number of citations: 0 search.proquest.com
W Cardoso Generoso - Dissertation, Frankfurt am Main …
Number of citations: 0
황승환, 최세진, 황영선, 임순성 - 생약학회지, 2013 - dbpia.co.kr
The essential oils of stems, roots, fruits and leaves of Lindera obtusiloba BL. were collected in the winter and summer extracted by simultaneous distillation extraction (SDE) apparatus …
Number of citations: 2 www.dbpia.co.kr

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